molecular formula C6H7NO4 B2684903 Methyl 2,4-dioxopyrrolidine-3-carboxylate CAS No. 51925-57-6

Methyl 2,4-dioxopyrrolidine-3-carboxylate

Cat. No.: B2684903
CAS No.: 51925-57-6
M. Wt: 157.125
InChI Key: GQEDOGKXSMQIRV-BYPYZUCNSA-N
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Description

Methyl 2,4-dioxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.125. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dioxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h4H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDOGKXSMQIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211778
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
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Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51925-57-6
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51925-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Dioxopyrrolidine Scaffolds in Contemporary Chemistry

The dioxopyrrolidine scaffold, specifically the pyrrolidine-2,4-dione (B1332186) ring system, is a privileged structure in medicinal chemistry and natural product synthesis. nih.gov Its significance stems from several key features inherent to its five-membered heterocyclic structure.

Firstly, the non-planar, three-dimensional nature of the saturated pyrrolidine (B122466) ring is highly advantageous in drug design. nih.govrsc.org Unlike flat, aromatic systems, this 3D geometry allows for a more precise spatial arrangement of substituents, enabling a better exploration of the pharmacophore space and potentially leading to higher binding affinity and selectivity for biological targets. nih.govrsc.org

The dioxo-substitution pattern, creating the tetramic acid core, imparts unique chemical properties. The β-dicarbonyl moiety allows for keto-enol tautomerism, providing multiple points for chemical modification. rsc.org This reactivity has been exploited in the synthesis of a vast number of natural products and their analogues that exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov Consequently, the dioxopyrrolidine scaffold is frequently employed as a starting point or key intermediate in the development of new therapeutic agents. nih.govrsc.org

Current Research Trajectories and Emerging Paradigms for Methyl 2,4 Dioxopyrrolidine 3 Carboxylate

Primary Synthetic Routes to the 2,4-Dioxopyrrolidine Core

The construction of the 2,4-dioxopyrrolidine nucleus is central to the synthesis of this compound. Several classical and modern synthetic strategies are employed to achieve this, each with its own mechanistic nuances.

Dieckmann Cyclization Approaches for Pyrrolidine (B122466) Ring Formation

The Dieckmann cyclization, an intramolecular Claisen condensation, stands as a cornerstone for the formation of five-membered rings and is particularly effective for synthesizing β-keto esters. acs.orgscienceinfo.comfiveable.me This reaction involves the intramolecular condensation of a diester in the presence of a base to yield a cyclic β-keto ester. scienceinfo.com For the synthesis of the 2,4-dioxopyrrolidine core, a suitably substituted N-containing diester is required.

The mechanism commences with the deprotonation of an α-carbon to one of the ester groups by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. fiveable.melibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. fiveable.melibretexts.org This intramolecular nucleophilic acyl substitution leads to the formation of a cyclic tetrahedral intermediate. libretexts.org Subsequent elimination of the alkoxy group regenerates the carbonyl and results in the formation of the cyclic β-keto ester. libretexts.org The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the newly formed β-keto ester, which is later protonated during acidic workup to yield the final product. libretexts.org The stability of the resulting five-membered ring makes the Dieckmann cyclization a favorable route for constructing the pyrrolidinone core. scienceinfo.com

Table 1: Key Features of Dieckmann Cyclization for Pyrrolidinone Synthesis
FeatureDescription
Reaction Type Intramolecular Claisen Condensation
Key Reactant N-substituted diester
Reagents Strong base (e.g., Sodium Ethoxide)
Product Cyclic β-keto ester (pyrrolidinone derivative)
Driving Force Formation of a stable 5-membered ring

Multi-Component Reaction Strategies for Pyrrolidinone Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering atom and step economy in the construction of complex molecules like pyrrolidine derivatives. nih.govresearchgate.netdntb.gov.ua These reactions involve the combination of three or more starting materials in a one-pot fashion to form a product that incorporates substantial parts of all the initial reactants. nih.gov

Various MCRs can be employed to generate the pyrrolidinone scaffold. For instance, a one-pot three-component reaction between an aldehyde, an amino acid ester, and a chalcone can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com The mechanism often initiates with the formation of a Schiff base from the aldehyde and the amino acid ester. tandfonline.com This is followed by a Michael addition of the Schiff base to the chalcone, and subsequent intramolecular cyclization and tautomerization to afford the pyrrolidine ring. tandfonline.com Another approach involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a suitable dipolarophile. tandfonline.com The versatility of MCRs allows for the introduction of diverse substituents on the pyrrolidine ring, providing a rapid route to a library of functionalized compounds. nih.govresearchgate.netdntb.gov.ua

Condensation Reactions in the Generation of Dioxopyrrolidine Derivatives

Condensation reactions, characterized by the joining of two molecules with the elimination of a small molecule like water or an alcohol, are fundamental in the synthesis of heterocyclic compounds. numberanalytics.comwikipedia.org The formation of the 2,4-dioxopyrrolidine ring can be achieved through the condensation of appropriate precursors.

A plausible strategy involves the condensation of an amino acid derivative with a β-keto ester. For example, the reaction of an N-substituted amino acid ester with a derivative of malonic acid can lead to the formation of the pyrrolidine-2,4-dione (B1332186) system. The mechanism typically involves the formation of an amide bond followed by an intramolecular cyclization. Another example is the Knoevenagel-type condensation, which can be utilized in the synthesis of related heterocyclic systems and could be adapted for dioxopyrrolidine synthesis. nih.gov These reactions can be catalyzed by either acids or bases and often require heating to drive the elimination of the small molecule byproduct. wikipedia.org

Rearrangement Reactions Leading to Pyrrolidine Structures

Molecular rearrangements offer an elegant pathway to complex molecular architectures from readily available starting materials. A notable example is the transannular rearrangement of activated lactams, such as diketopiperazines, to stereoselectively synthesize substituted pyrrolidine-2,4-diones. semanticscholar.org

This type of rearrangement can be initiated by the activation of one of the amide carbonyls in a diketopiperazine, for instance, through N-acylation. Under basic conditions, this can trigger a ring contraction process. semanticscholar.org The proposed mechanism involves the formation of an enolate, which then undergoes a nucleophilic attack on the activated carbonyl of the adjacent amide. This is followed by a fragmentation of the bicyclic intermediate to yield the five-membered pyrrolidine-2,4-dione ring system. semanticscholar.org This method is particularly valuable as it allows for the transfer of stereochemical information from the starting amino acid-derived diketopiperazine to the final pyrrolidine-2,4-dione product, offering a high degree of stereocontrol. semanticscholar.org

Derivatization and Advanced Functionalization of this compound

Once the core structure of this compound is synthesized, further functionalization can be carried out to modify its properties. Alkylation reactions are a common method for derivatization.

Alkylation Reactions of the Pyrrolidine Ring System

The pyrrolidine ring system of this compound possesses multiple potential sites for alkylation, including the nitrogen atom and the α-carbon to the carbonyl groups. The regioselectivity of the alkylation is highly dependent on the reaction conditions, such as the base, solvent, and the nature of the alkylating agent. nih.govmdpi.com

N-alkylation is a common transformation for secondary amines and amides. In the presence of a suitable base, the nitrogen atom can be deprotonated to form an amide anion, which then acts as a nucleophile to attack an alkyl halide or another electrophile. nih.gov For C-alkylation at the α-position, a strong base is typically required to generate a carbanion (enolate). The choice of base and reaction temperature can influence the kinetic versus thermodynamic control of the enolate formation, thereby affecting the regioselectivity of the subsequent alkylation. For instance, the use of a bulky base might favor the deprotonation of a less sterically hindered proton. The presence of two carbonyl groups in the 2,4-dioxopyrrolidine ring influences the acidity of the neighboring protons, making the C3 and C5 positions susceptible to deprotonation and subsequent alkylation. Careful control of reaction conditions is crucial to achieve selective functionalization at the desired position.

Table 2: Factors Influencing Alkylation Regioselectivity
FactorInfluence on Alkylation
Base Strength and steric bulk determine the site of deprotonation (N vs. C).
Solvent Polarity can influence the reactivity of the nucleophile and electrophile.
Temperature Can affect the kinetic vs. thermodynamic product distribution.
Alkylating Agent Reactivity and steric properties can influence the outcome of the reaction.
Site-Specific C-Alkylation Studies

The alkylation of this compound and related tetramic acid structures is a fundamental transformation. The proton at the C3 position, situated between two carbonyl groups, is highly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is an ambident nucleophile, with potential reaction sites at the C3 carbon and the C4-enolate oxygen.

Site-specific C-alkylation is typically favored under conditions that promote kinetic control. The regioselectivity between C- and O-alkylation is influenced by several factors, including the nature of the base, solvent, temperature, and the electrophile. quimicaorganica.org Generally, the use of strong, non-nucleophilic bases in polar aprotic solvents at low temperatures tends to favor the formation of the C-alkylated product. The choice of counter-ion can also be critical; lithium enolates, for instance, often show different reactivity compared to sodium or potassium enolates due to varying degrees of ion pairing and aggregation. quimicaorganica.org

FactorCondition Favoring C-AlkylationRationale
Solvent Polar aprotic (e.g., THF, DMF)Stabilizes the transition state for C-alkylation.
Counter-ion Tightly coordinating (e.g., Li⁺)Promotes aggregation and favors reaction at the carbon terminus.
Temperature Low temperaturesFavors the kinetically controlled product (C-alkylation).
Electrophile Soft electrophiles (e.g., alkyl iodides)According to HSAB theory, the "softer" carbon nucleophile reacts preferentially with soft electrophiles.
O-Alkylation Phenomana and Mechanistic Insights

O-alkylation represents the primary competing pathway to C-alkylation. This reaction yields a vinyl ether derivative, which can be a desired product in its own right or an unwanted byproduct. The formation of the O-alkylated product is generally favored under conditions of thermodynamic control. nih.gov

Mechanistically, after deprotonation, the negative charge of the enolate is distributed between the C3 carbon and the C4 oxygen. O-alkylation occurs when the oxygen atom acts as the nucleophile. Several factors can steer the reaction towards this outcome. quimicaorganica.orgnih.gov The use of less coordinating cations (e.g., K⁺, Cs⁺), polar protic solvents, or additives like HMPA that solvate the cation can lead to a "freer" enolate, increasing the charge density on the more electronegative oxygen atom and promoting O-alkylation. quimicaorganica.org Furthermore, "hard" electrophiles, such as alkyl sulfates or oxonium salts, preferentially react at the "harder" oxygen center according to Hard-Soft Acid-Base (HSAB) theory. arkat-usa.org Studies on analogous heterocyclic systems have shown that exclusive O-alkylation can be achieved by carefully selecting the base and reaction conditions. nih.gov For instance, in some pyridone systems, using potassium carbonate in DMF overwhelmingly favors O-alkylation over N-alkylation, a principle that extends to the C- vs. O-selectivity in dioxopyrrolidines. nih.gov

FactorCondition Favoring O-AlkylationRationale
Solvent Polar protic (e.g., alcohols)Can stabilize the transition state for O-alkylation through hydrogen bonding.
Counter-ion Loosely coordinating (e.g., K⁺, Cs⁺)Creates a "freer" enolate, increasing reactivity at the more electronegative oxygen atom.
Temperature Higher temperaturesFavors the thermodynamically more stable product, which is often the O-alkylated isomer.
Electrophile Hard electrophiles (e.g., alkyl sulfates, Meerwein's salt)The "harder" oxygen nucleophile reacts preferentially with hard electrophiles.

Acylation Strategies for this compound Precursors

The synthesis of the this compound core often involves the acylation of precursor molecules followed by a cyclization step. One common strategy is a Dieckmann-type condensation. This involves the intramolecular cyclization of a diester precursor, which is itself formed through acylation. For example, an N-protected glycine methyl ester can be acylated on its α-carbon with a malonyl chloride derivative. The resulting intermediate, upon deprotection and treatment with a base, can then undergo cyclization to form the 2,4-dioxopyrrolidine ring.

Another key strategy is the direct acylation of tetramic acids (the parent scaffold of the target molecule). Selective 3-acylation can be achieved using specific reagents that favor reaction at the C3 position. nih.gov For instance, reaction of tetramic acids with the ylide Ph₃PCCO has been shown to produce 3-acylylidenetetramic acids exclusively, which are precursors to 3-acyltetramic acids. nih.gov This method is noted for its high selectivity and tolerance of sensitive functional groups, making it superior to older acylation protocols. nih.gov

Diastereoselective Reduction Methodologies

The reduction of the dicarbonyl system in 2,4-dioxopyrrolidines offers a route to chiral hydroxy-pyrrolidinone derivatives, which are valuable building blocks. The diastereoselective reduction of the C4-keto group is of particular interest. The stereochemical outcome of the reduction can be controlled by either the reagent or the substrate.

In reagent-controlled reduction, chiral reducing agents are employed. For example, borane complexes with chiral ligands (e.g., CBS catalysts) can selectively deliver a hydride to one face of the carbonyl group, leading to a high degree of enantioselectivity or diastereoselectivity. In substrate-controlled reductions, a pre-existing chiral center in the molecule directs the approach of a standard reducing agent (like sodium borohydride) to one face of the ketone. The steric hindrance imposed by the chiral auxiliary or substituent dictates the stereochemical outcome. Studies on the reduction of similar dione systems, such as tetralin-1,4-dione, have shown that the choice of reducing agent (e.g., L-Selectride vs. Red-Al) can dramatically influence the diastereomeric ratio of the resulting diols. nih.gov

Reducing Agent TypeExampleExpected OutcomeReference Principle
Bulky Hydride Reagents L-SelectrideCan provide high diastereoselectivity based on steric approach control. nih.gov
Chelation-Controlled Reagents Zinc BorohydrideCan coordinate with multiple carbonyls, leading to syn-reduction products.N/A
Chiral Boranes CBS Catalysts (Corey-Bakshi-Shibata)Enantioselective reduction of the ketone to a specific alcohol stereoisomer. nih.gov
Standard Hydrides Sodium Borohydride (NaBH₄)Diastereoselectivity depends on existing stereocenters (substrate control). mdpi.com

Annulation Reactions for Complex Heterocyclic Frameworks

Dioxopyrrolidine derivatives are effective synthons for constructing complex, fused heterocyclic frameworks through annulation (ring-forming) reactions. They can act as biselectrophiles or participate in cycloaddition cascades.

Recent research has demonstrated that 2,3-dioxopyrrolidines, close analogs of the title compound, can undergo substrate-controlled, regiodivergent annulation reactions with partners like 3-alkylidene oxindoles. nih.govacs.orgnih.gov These reactions can proceed via either a [3+3] or a [4+2] pathway depending on the substrate and conditions, yielding diverse fused dihydropyrrolidone derivatives with high yield and excellent stereoselectivity. nih.govacs.orgnih.gov

The proposed mechanism for the [3+3] annulation involves a vinylogous Michael addition followed by an intramolecular aldol cyclization. nih.govacs.orgnih.gov In contrast, the [4+2] pathway proceeds through a vinylogous Michael addition followed by an intramolecular oxa-Michael cyclization. nih.govacs.orgnih.gov N-Heterocyclic carbene (NHC) catalysis has also been employed for [4+2] annulations between 2,3-dioxypyrrolidine derivatives and allenoates, providing access to highly substituted pyranopyrrole structures. rsc.org These methodologies highlight the utility of the dioxopyrrolidine scaffold in rapidly assembling molecular complexity.

Hydrolysis and Decarboxylation Pathways of Pyrrolidine-3-carboxylates

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting product, a β-keto acid, is susceptible to decarboxylation (loss of CO₂), particularly upon heating or under acidic conditions.

Alkaline hydrolysis of similar heterocyclic esters, such as methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, proceeds readily in boiling aqueous sodium hydroxide. nih.gov Depending on the duration and conditions, this can lead to the carboxylic acid salt, the free acid upon acidification, or the fully decarboxylated product. nih.gov The decarboxylation of the β-keto acid intermediate is often a facile process. In some cases, the sodium salt of the carboxylic acid can also undergo decarboxylation when heated. nih.gov A project focused on a similar 2,3-dioxopyrrolidine derivative involved refluxing in 10% HCl to achieve decarboxylation. uitm.edu.my

Substitution Reactions within the Pyrrolidine Framework

The pyrrolidine framework allows for various substitution reactions. The most common site for substitution is the nitrogen atom of the lactam. As a secondary amide, the N-H proton can be removed by a suitable base, and the resulting nucleophilic nitrogen can be alkylated or acylated. This N-substitution is a key strategy for modifying the properties of the molecule and is frequently employed in the synthesis of related heterocyclic systems. nih.govuran.ua

Substitution can also occur on the aromatic rings of N-aryl or C-aryl substituted dioxopyrrolidines. For example, nucleophilic aromatic substitution reactions have been demonstrated on diketopyrrolopyrrole derivatives bearing pentafluorophenyl groups, where thiols and phenols can selectively displace the fluorine atom at the 4-position. nih.gov While the title compound lacks such an aromatic group, this chemistry is relevant for its more complex derivatives.

Catalytic Systems in the Synthesis of this compound and its Analogs

The synthesis of the pyrrolidine ring, a core structure in many biologically active compounds, is a significant focus in organic chemistry. Various catalytic systems have been developed to construct this heterocyclic scaffold with high efficiency and stereoselectivity. These methodologies often involve annulation reactions, where the pyrrolidine ring is formed through the joining of molecular fragments.

Organocatalytic Approaches in Annulation Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including pyrrolidine derivatives. mdpi.comrsc.org These reactions utilize small organic molecules as catalysts, offering an alternative to traditional metal-based catalysts. beilstein-journals.org

A notable organocatalytic approach involves the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. acs.orgnih.gov This method allows for the stereoselective construction of highly functionalized pyrrolidines. Chiral organocatalysts, such as those derived from proline and other amino acids, have been successfully employed to induce high levels of enantioselectivity in these transformations. mdpi.com For instance, diarylprolinol silyl ethers are highly efficient organocatalysts for a variety of chemical transformations. beilstein-journals.org

Furthermore, phosphine-mediated enantioselective [1+4] annulation reactions of Morita–Baylis–Hillman (MBH) carbonates with α,β-unsaturated imines have been developed to furnish chiral 2-pyrrolines. researchgate.net The choice of catalyst can also control the reaction pathway, leading to divergent annulations. For example, using 4-dimethylaminopyridine (DMAP) as a catalyst with pyrrolidinone-based MBH carbonates and 2-arylideneindane-1,3-diones promotes a (5+2)-annulation, while triphenylphosphine (PPh3) catalysis leads to a (3+2)-annulation. acs.org

The following table summarizes selected organocatalytic annulation reactions for the synthesis of pyrrolidine analogs:

CatalystReactantsReaction TypeProductRef.
Chiral PhosphineMorita–Baylis–Hillman carbonates, α,β-unsaturated imines[1+4] AnnulationChiral 2-pyrrolines researchgate.net
4-Dimethylaminopyridine (DMAP)Pyrrolidinone-based MBH carbonates, 2-arylideneindane-1,3-diones(5+2) AnnulationSpiro[cyclohepta[c]pyrrole-6,2′-indene]-8-carboxylates acs.org
Triphenylphosphine (PPh3)Pyrrolidinone-based MBH carbonates, 2-arylideneindane-1,3-diones(3+2) Annulation(Spiro[cyclopenta[b]pyrrole-6,2′-inden]-3-yl)acrylates acs.org
N-Boc-glycineMaleic anhydride, N-benzylidene α-amino acid esters1,3-Dipolar CycloadditionPyrrolidine-2,3,4-tricarboxylic anhydrides researchgate.net

Role of Bases and Solvents in Reaction Control

The choice of base and solvent plays a critical role in controlling the outcome of reactions that form pyrrolidine rings. These reaction parameters can influence reaction rates, yields, and stereoselectivity.

In many synthetic routes, bases are employed to generate nucleophilic species or to neutralize acidic byproducts. For example, in the synthesis of pyrrolidine-3-carboxylic acid derivatives, an organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes is a key step. The specific base used can affect the stereochemical course of the reaction.

The solvent can influence the reaction by solvating reactants, intermediates, and transition states. Aprotic nonpolar or weakly polar solvents can shift the equilibrium of a reaction, potentially altering the rate-limiting step. chimicatechnoacta.ru For instance, in certain annulation reactions, the use of a nonpolar solvent can favor the formation of a specific intermediate, thereby directing the reaction towards the desired product. chimicatechnoacta.ru

The effect of different solvents and bases on reaction outcomes is illustrated in the following table:

ReactionBaseSolventEffectRef.
Intramolecular CyclizationSodium Hydride (NaH)Dimethylformamide (DMF)Promotes cyclization to form Boc-protected pyrrolidine mdpi.com
Decyclization of 3-imino-3H-furan-2-ones-Aprotic, non-polar/weakly polarDisplaces equilibrium from transition state to intermediate chimicatechnoacta.ru
α-Arylation of PyrrolidinesN,N-Diisopropylethylamine (DIPEA)TolueneIncreases yield of the arylated product rsc.org

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and designing new synthetic routes.

Proposed Reaction Mechanisms for Pyrrolidine Formation

The formation of the pyrrolidine ring can proceed through various mechanistic pathways, often involving cycloaddition or tandem reactions.

One common mechanism is the [3+2] cycloaddition of an azomethine ylide with an alkene. researchgate.net The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors. The reaction proceeds through a concerted or stepwise pathway to form the five-membered pyrrolidine ring. acs.org Computational studies, such as density functional theory (DFT) calculations, have been used to investigate the transition states and intermediates in these cycloadditions, providing insights into the factors that control stereoselectivity. acs.org

Another proposed mechanism involves a tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne. nih.gov This copper-catalyzed three-component reaction proceeds through a series of steps to yield an α-cyano pyrrolidine. nih.gov A plausible mechanism for the formation of pyrroles involves the hydroamination of a 5-yn-amine to form a six-membered enamine, followed by double bond migration, retro-hydroamination to an alkyne, a second hydroamination-migration, and finally oxidation. nih.gov

Quantum chemical studies have also been employed to elucidate the mechanism of pyrrolidinedione derivative synthesis from nitromethane and coumarin. This process involves a Michael addition, a Nef-type rearrangement, and cyclization to form the pyrrolidine ring. researchgate.net

Mechanistic Analysis of Alkylation and Functionalization Processes

The functionalization of pre-existing pyrrolidine rings, such as through alkylation, is a key strategy for creating diverse analogs. The mechanisms of these reactions often involve the formation of reactive intermediates like iminium ions.

For example, the redox-neutral α-functionalization of pyrrolidines can proceed through the formation of an iminium ion intermediate. rsc.org This intermediate can then be attacked by a nucleophile to introduce a substituent at the α-position. The reaction of pyrrolidine with a quinone monoacetal, for instance, leads to an iminium ion that, driven by aromatization, can be trapped by various nucleophiles. rsc.org

Palladium-catalyzed C-H alkenylation of aliphatic amines provides another route to functionalized pyrrolidines. nih.gov This process is thought to proceed via a 5-membered-ring cyclopalladation pathway. An amino-acid-derived ligand can render the C-H bond activation step reversible, facilitating the alkenylation process. nih.gov

The B(C6F5)3-catalyzed β-functionalization of pyrrolidines with isatins occurs through a borrowing hydrogen process under transition-metal- and oxidant-free conditions, leading to pyrrolidines with a functionalized exocyclic alkene. acs.org

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method would be essential for the unambiguous determination of the molecular structure of this compound.

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule. From this map, the precise positions of each atom can be determined, yielding detailed information on bond lengths, bond angles, and torsion angles. This data provides a definitive confirmation of the compound's connectivity and stereochemistry.

While no specific crystallographic data for this compound is publicly available, analysis of related 2,4-dioxopyrrolidine derivatives often reveals planar or near-planar ring systems, with the substituents adopting specific conformations to minimize steric hindrance. iucr.orgnih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

X-ray powder diffraction (XRPD) is the primary technique used to identify and characterize polymorphic forms. In this method, a powdered sample of the compound is exposed to X-rays, and the resulting diffraction pattern, which is unique to each crystalline form, is recorded.

Should this compound exhibit polymorphism, XRPD would be employed to distinguish between the different crystalline forms. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphs of a drug can have different bioavailability and therapeutic effects. nih.govkirsoplabs.co.ukmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl ester group, the methine proton at the 3-position, and the methylene (B1212753) protons of the pyrrolidine ring.

The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons of each type. Spin-spin coupling patterns (splitting) would reveal the number of neighboring protons, helping to establish the connectivity within the molecule.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the signals would indicate the type of carbon atom (e.g., carbonyl, ester, aliphatic). For the target molecule, one would expect to observe signals for the two carbonyl carbons of the dioxopyrrolidine ring, the ester carbonyl carbon, the methoxy carbon, and the carbons of the pyrrolidine ring. This technique is crucial for confirming the carbon skeleton of the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by showing correlations between different nuclei.

COSY spectra show correlations between coupled protons, helping to establish the proton-proton connectivity within the molecule.

HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (C₆H₇NO₄), the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's identity and elemental formula. This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

FormulaTheoretical Exact Mass (Da)
C₆H₇NO₄157.0375

This table presents the calculated exact mass for the neutral molecule. In practice, HRMS analysis would measure the mass of a corresponding ion, such as [M+H]⁺ or [M-H]⁻.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. A precursor ion of this compound would be selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in a second mass analyzer. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Likely fragmentation pathways could involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), or cleavage of the pyrrolidine ring. Analyzing these fragmentation patterns allows for the confirmation of the compound's structural features.

Table 2: Plausible MS/MS Fragmentations for this compound

Precursor Ion (m/z)Proposed Neutral LossResulting Fragment Ion (m/z)
158.0448 ([M+H]⁺)CH₃OH (Methanol)126.0236
158.0448 ([M+H]⁺)CO (Carbon Monoxide)130.0498
158.0448 ([M+H]⁺)CO₂ (Carbon Dioxide)114.0550
156.0291 ([M-H]⁻)CH₂O (Formaldehyde)126.0135

This table is illustrative and presents hypothetical fragmentation pathways based on the compound's structure. Actual observed fragments would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of two carbonyl groups (a ketone and an amide within the dioxopyrrolidine ring) and an ester group would result in strong absorption bands in the carbonyl region of the spectrum. Additionally, N-H stretching from the amide and C-O stretching from the ester would provide further structural confirmation.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide N-HStretch3200 - 3400
Ester C=OStretch1735 - 1750
Amide C=OStretch1680 - 1700
Ketone C=OStretch1700 - 1720
Ester C-OStretch1000 - 1300

This table provides typical wavenumber ranges for the functional groups present in the molecule. The exact positions of the peaks can be influenced by the molecular environment.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of a compound and for separating stereoisomers.

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By analyzing a sample and comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be determined, which is a measure of the purity of one enantiomer over the other. The choice of the chiral column and the mobile phase composition are critical for achieving successful separation.

Table 4: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation

ParameterCondition
Chiral Stationary Phasee.g., Polysaccharide-based (Cellulose or Amylose derivatives)
Mobile Phasee.g., Hexane/Isopropanol mixture
Flow Ratee.g., 1.0 mL/min
DetectionUV at a specific wavelength (e.g., 210 nm)
Retention Time (Enantiomer 1)t₁
Retention Time (Enantiomer 2)t₂

This table outlines a general approach. The optimal conditions for the separation of this compound enantiomers would require experimental development and validation.

Thin Layer Chromatography (TLC) is a rapid and versatile technique used to monitor the progress of chemical reactions and to aid in the isolation and purification of products. For the synthesis of this compound, TLC can be used to compare the reaction mixture to the starting materials and identify the formation of the product. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. By selecting an appropriate solvent system (mobile phase) and stationary phase (e.g., silica gel), the product can be separated from unreacted starting materials and byproducts. This allows for a quick assessment of reaction completion and purity.

Table 5: Illustrative TLC System for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile Phasee.g., Ethyl acetate/Hexane (1:1)
VisualizationUV light (254 nm) or chemical staining (e.g., potassium permanganate)
Rf of Starting MaterialRf(SM)
Rf of ProductRf(Product)

The Rf values are dependent on the specific conditions used and would be determined experimentally. Generally, the product's polarity will differ from the starting materials, resulting in a different Rf value.

Computational Chemistry and Theoretical Modeling of Methyl 2,4 Dioxopyrrolidine 3 Carboxylate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. nih.gov These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the behavior of Methyl 2,4-dioxopyrrolidine-3-carboxylate at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the molecule's most stable three-dimensional conformation, known as geometry optimization. mdpi.com This process minimizes the energy of the molecule by adjusting the positions of its atoms, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for all subsequent property calculations. For similar heterocyclic compounds, DFT has been successfully used to achieve a good correlation between calculated and experimental geometric parameters. mdpi.com

Table 1: Illustrative Data from Geometry Optimization of a Heterocyclic Compound This table illustrates the type of data obtained from DFT-based geometry optimization. The values are hypothetical for this compound and are meant for representational purposes.

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.22 Å
C-N 1.38 Å
C-C 1.52 Å
Bond Angle O=C-N 125°
C-N-C 118°
Dihedral Angle H-N-C-C 178°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wuxibiology.comsemanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. arabjchem.orgphyschemres.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.orgphyschemres.org For this compound, a smaller HOMO-LUMO gap would suggest higher polarizability and a greater ease of electronic excitation. semanticscholar.org These calculations help in predicting how the molecule might interact with other chemical species. wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Data This table provides an example of the kind of data generated from an FMO analysis. The values are not specific to this compound.

Parameter Value (eV) Implication
EHOMO -6.5 eV Electron-donating capability
ELUMO -1.2 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eV Chemical stability and reactivity

Understanding the distribution of electronic charge within a molecule is essential for explaining its reactivity and intermolecular interactions. Mulliken and Natural Population Analysis (NPA), derived from quantum chemical calculations, are used to assign partial atomic charges to each atom in the molecule. semanticscholar.orgbhu.ac.in This analysis for this compound would reveal the extent of charge delocalization and identify the most electron-rich and electron-deficient sites. For instance, oxygen and nitrogen atoms are expected to carry negative charges, making them potential sites for electrophilic attack, while carbonyl carbons would likely be electron-deficient and susceptible to nucleophilic attack. bhu.ac.in

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.inresearchgate.net It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms and positive potential near the hydrogen atoms, particularly the N-H proton, thus providing a clear picture of its reactivity landscape. researchgate.net

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govnih.gov

In the context of this compound, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. nih.govscispace.com The process involves placing the optimized 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding free energy (often reported in kcal/mol). biotechrep.irmdpi.com A lower binding energy indicates a more stable protein-ligand complex and a higher predicted affinity. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While specific docking studies on this compound are not reported, research on similar pyrrolidine (B122466) derivatives has shown their potential to bind to various enzymes, suggesting that this compound could also be a candidate for such investigations. nih.govscispace.com

Table 3: Illustrative Molecular Docking Results This table exemplifies typical output from a molecular docking simulation, showing the binding affinity of a ligand to a hypothetical protein target. These values are for illustrative purposes only.

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Enzyme X -7.8 TYR 84, SER 122, LEU 167
Receptor Y -6.5 PHE 265, TRP 330
Enzyme Z -8.2 ASP 101, HIS 250, GLY 251

Identification of Key Interacting Residues and Binding Sites

Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. These methods identify the most probable binding poses and characterize the non-covalent interactions that stabilize the ligand-protein complex.

The binding of this compound would be dictated by its distinct chemical features: the pyrrolidine ring, two carbonyl groups (ketones), a methyl ester group, and an amine proton. These allow for a variety of interactions:

Hydrogen Bonds: The carbonyl oxygens can act as hydrogen bond acceptors, while the nitrogen-bound hydrogen can act as a hydrogen bond donor.

Van der Waals Interactions: The aliphatic portions of the pyrrolidine ring and the methyl group contribute to hydrophobic and van der Waals contacts.

Polar Interactions: The polar nature of the ester and amide-like functionalities can engage in dipole-dipole interactions.

In a hypothetical binding scenario, molecular docking simulations would place the compound into the active site of a target protein. Subsequent analysis would reveal which amino acid residues are crucial for binding. For instance, residues with polar side chains (like Serine, Threonine, Asparagine, Glutamine) or charged side chains (like Arginine, Lysine, Aspartate, Glutamate) would be prime candidates for forming hydrogen bonds. researchgate.net Aromatic residues such as Phenylalanine or Tyrosine could engage in stacking or other non-covalent interactions. mdpi.com

Table 1: Hypothetical Interacting Residues for this compound

Functional Group of LigandPotential Interaction TypeLikely Interacting Amino Acid Residue(s)
Carbonyl Oxygen (C=O) at C2Hydrogen Bond AcceptorArg, Lys, Ser, Thr, Asn, Gln
Carbonyl Oxygen (C=O) at C4Hydrogen Bond AcceptorArg, Lys, Ser, Thr, Asn, Gln
Amine Hydrogen (N-H)Hydrogen Bond DonorAsp, Glu, Main-chain Carbonyls
Ester Group (-COOCH₃)Polar/Dipole-DipoleAsn, Gln, Polar backbone regions
Pyrrolidine RingVan der Waals / HydrophobicAla, Val, Leu, Ile, Phe

Molecular dynamics (MD) simulations can further refine this understanding by showing the stability of these interactions over time, providing a dynamic view of the binding event. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. nih.gov For a molecule to bind effectively to a receptor, it must adopt a specific, low-energy conformation known as the "bioactive conformation." Understanding the conformational preferences of this compound is therefore crucial.

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxylate group to the pyrrolidine ring. Computational methods can be used to systematically rotate this bond and calculate the potential energy at each step. mdpi.comresearchgate.net This process, known as a potential energy surface (PES) scan, generates an energy landscape that maps molecular energy as a function of geometry. chemrxiv.orgchemrxiv.org

The key dihedral angle for this analysis would be the C2-C3-C(O)-O angle of the methyl carboxylate side chain. By rotating this bond through 360 degrees and calculating the energy at each increment, a plot can be generated showing energy minima (stable conformers) and energy maxima (transition states between conformers). The results of such a study would indicate the most probable shapes the molecule will adopt in solution. mdpi.com

Table 2: Key Torsional Angles for Conformational Analysis

Torsional Angle (Dihedral)Atoms InvolvedSignificance
τ1N-C2-C3-C(carboxylate)Defines the orientation of the carboxylate group relative to the ring plane.
τ2C3-C(carboxylate)-O-CH₃Determines the orientation of the methyl ester group.

The energy landscape reveals the relative populations of different conformers; those residing in deep energy wells are more stable and thus more likely to be present. This information is vital for drug design, as a molecule that must adopt a high-energy conformation to bind will likely have a lower affinity for its target.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net For this compound, a QSAR study would involve designing and evaluating a library of related analogues to determine which structural features are critical for activity.

The process begins by creating a dataset of molecules based on the core scaffold of 2,4-dioxopyrrolidine. Modifications would be made at various positions, for example, by changing the ester group or substituting on the pyrrolidine ring.

For each analogue, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: Dipole moment, partial charges.

Steric Properties: Molecular weight, volume, surface area.

Hydrophobic Properties: LogP (partition coefficient).

Topological Properties: Describing molecular branching and connectivity.

Once the biological activity of these analogues is determined experimentally, statistical methods are used to build a QSAR model that correlates the descriptors with the observed activity. nih.gov A robust model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. benthamscience.com

Table 3: Example of a Hypothetical Dataset for a QSAR Study

Analogue (Modification from Parent)Molecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Predicted Activity (Hypothetical)
This compound (Parent)157.12-0.871.91.0
Ethyl 2,4-dioxopyrrolidine-3-carboxylate (-CH₃ → -C₂H₅)171.15-0.371.91.2
2,4-dioxopyrrolidine-3-carboxamide (-OCH₃ → -NH₂)142.11-1.592.11.5
1-Methyl-2,4-dioxopyrrolidine-3-carboxylate (N-H → N-CH₃)171.15-0.562.70.8

This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of compounds most likely to succeed, saving both time and resources. nih.gov

Applications of Methyl 2,4 Dioxopyrrolidine 3 Carboxylate in Applied Chemical Sciences

Utilization as Key Synthetic Intermediates in Organic Synthesis

The pyrrolidine-2,4-dione (B1332186) scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Methyl 2,4-dioxopyrrolidine-3-carboxylate serves as a pivotal starting material for the elaboration of more complex molecular architectures, owing to the reactivity of its dicarbonyl and ester functionalities.

Precursors for the Construction of Complex Heterocyclic Systems

The chemical reactivity of this compound makes it an attractive precursor for the synthesis of a variety of complex heterocyclic systems. The presence of multiple reaction sites allows for its participation in cascade reactions to build fused ring systems. For instance, the pyrrolidinedione ring can be a key component in the construction of quinoline-fused heterocyclic compounds. nih.govrsc.org The synthesis of such fused systems is of considerable interest due to the prevalence of the quinoline (B57606) moiety in pharmacologically active compounds. researchgate.net

One potential synthetic route involves the condensation of the active methylene (B1212753) group of the pyrrolidinedione with aromatic amines, followed by cyclization to form quinoline-fused lactams. While direct examples utilizing this compound are not extensively documented in readily available literature, the analogous reactions of related β-keto esters are well-established in the synthesis of quinoline derivatives. rsc.org Furthermore, the pyrrolidine-2,4-dione core can be derivatized to create functionalized pyrroles, which are themselves important heterocyclic building blocks. nih.govjmcs.org.mxderpharmachemica.comfarmaceut.orgresearchgate.net The Vilsmeier-Haack reaction, for example, can introduce a formyl group onto the pyrrole (B145914) ring, which can then be used in subsequent condensation reactions to build more elaborate heterocyclic structures. nih.gov

The Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, represents another avenue where derivatives of this compound could be employed. researchgate.netwikipedia.orgebrary.netnih.govnih.gov By functionalizing the nitrogen of the pyrrolidine (B122466) ring with a β-arylethylamine moiety, subsequent intramolecular cyclization could lead to the formation of complex, fused heterocyclic systems.

Building Blocks for Medically Relevant and Bioactive Molecules

The tetramic acid core of this compound is a well-recognized pharmacophore present in numerous natural products with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Consequently, this compound serves as a valuable building block for the synthesis of medically relevant and bioactive molecules.

Derivatives of pyrrole, which can be synthesized from this compound, have shown significant antimicrobial activity. nih.govjmcs.org.mxderpharmachemica.comfarmaceut.orgresearchgate.net By modifying the substituents on the pyrrole ring, it is possible to tune the biological activity of the resulting compounds. For example, the synthesis of novel pyrrole derivatives and their subsequent evaluation against various bacterial and fungal strains have been reported, with some compounds exhibiting potent antimicrobial effects. nih.govfarmaceut.org

Furthermore, the structural motif of this compound is related to the core of certain nucleoside analogues, which are a cornerstone of antiviral therapy. nih.govresearchgate.netontosight.ainih.govscienceopen.com Nucleoside analogues function by mimicking the natural building blocks of DNA and RNA, thereby interfering with viral replication. The pyrrolidinedione ring can be envisioned as a scaffold for the attachment of sugar moieties and nucleobases to create novel nucleoside analogues with potential antiviral activity.

Role in Chiral Synthesis and Stereoselective Transformations

The creation of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. This compound can be a valuable tool in chiral synthesis and stereoselective transformations, particularly in the preparation of chiral tetramic acids.

Preparation of Chiral Tetramic Acids

The synthesis of chiral tetramic acids, which are pyrrolidine-2,4-diones with a defined stereochemistry at the 5-position, is a significant area of research due to their prevalence in bioactive natural products. One approach to achieve this is through the diastereoselective alkylation of a chiral precursor derived from this compound. nih.govsemanticscholar.org

By introducing a chiral auxiliary to the nitrogen atom of the pyrrolidine ring, the two faces of the molecule become diastereotopic. Subsequent alkylation at the 3-position would then proceed with a facial bias, leading to the formation of one diastereomer in excess. Removal of the chiral auxiliary would then afford the enantiomerically enriched tetramic acid derivative. While specific examples detailing this approach with this compound are not abundant in the literature, the principle of diastereoselective alkylation is a well-established strategy in asymmetric synthesis. nih.govsemanticscholar.org

Another strategy involves the use of a chiral starting material, such as an amino acid, to construct the pyrrolidinedione ring with a predefined stereocenter. The resulting chiral tetramic acid can then be further functionalized.

Development as Derivatization Reagents in Analytical Chemistry

In modern analytical chemistry, particularly in the field of liquid chromatography-mass spectrometry (LC-MS), derivatization is a crucial technique used to enhance the detection and separation of analytes. nih.govrsc.orgnih.govnih.govmdpi.comresearchgate.netuni-muenchen.deuniversiteitleiden.nlnih.govmdpi.comresearchgate.net Derivatization involves the chemical modification of an analyte to improve its physicochemical properties, such as its ionization efficiency, chromatographic retention, and fragmentation pattern in the mass spectrometer.

Enhancing Detection in Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound possesses functional groups that make it a promising candidate as a derivatization reagent for the analysis of primary and secondary amines by LC-MS. The β-dicarbonyl moiety of the pyrrolidine-2,4-dione ring can react with amines to form stable enamine derivatives. mdpi.com This reaction is often rapid and can be performed under mild conditions.

The introduction of the this compound tag to an amine-containing analyte would increase its molecular weight and hydrophobicity, potentially improving its chromatographic separation on reversed-phase columns. More importantly, the pyrrolidinedione moiety can enhance the ionization efficiency of the analyte in the electrospray ionization (ESI) source of the mass spectrometer, leading to a significant increase in signal intensity and thus lower detection limits. researchgate.net

Furthermore, the derivatized analyte would exhibit a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), allowing for highly selective and sensitive detection using selected reaction monitoring (SRM). The development of novel derivatization reagents is an active area of research, and the unique reactivity of this compound makes it a compelling scaffold for the design of new reagents for the sensitive analysis of biomolecules. nih.gov

Interactive Data Table: Potential Applications of this compound

Application AreaSpecific UseRationale
Organic Synthesis Precursor for complex heterocyclesReactive dicarbonyl and ester groups allow for cascade reactions and construction of fused ring systems like quinolines. nih.govrsc.org
Building block for bioactive moleculesThe tetramic acid core is a known pharmacophore in antimicrobial and antiviral compounds. nih.govnih.gov
Chiral Synthesis Preparation of chiral tetramic acidsCan be used in diastereoselective alkylation reactions to introduce stereocenters. nih.govsemanticscholar.org
Analytical Chemistry Derivatization reagent for LC-MSThe β-dicarbonyl group reacts with amines to form stable enamines, enhancing detection sensitivity. mdpi.comnih.gov

Applications in Biomedical Analysis for Amino Acid Detection

Extensive research of scientific databases and chemical literature did not yield any specific applications of this compound for the detection of amino acids in biomedical analysis. This particular compound does not appear to be a commonly utilized or reported reagent for the derivatization or quantification of amino acids.

The field of amino acid analysis relies on a variety of well-established derivatizing agents to enhance the detectability of amino acids, which often lack a strong chromophore or fluorophore. These reagents react with the amino group of the amino acids to form derivatives that can be readily detected by techniques such as high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection, or by mass spectrometry. Commonly used derivatizing agents include o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride.

While this compound possesses reactive functional groups, including a β-keto ester moiety which can exist in equilibrium with its enol tautomer, there is no available scientific literature detailing its use as a derivatizing agent for amino acids. The reactivity of its dicarbonyl system and its potential for interaction with amino acids has not been explored or documented for analytical purposes in biomedical science.

Consequently, no data tables or detailed research findings regarding its efficacy, reaction conditions, limits of detection, or specific applications in amino acid analysis can be provided. The current body of scientific knowledge does not support the inclusion of this compound as a reagent in this analytical application.

Q & A

Q. What are the common synthetic routes for Methyl 2,4-dioxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step procedures involving cyclization or derivatization of pyrrolidine precursors. For example:

  • Cyclocondensation : Glycine methyl ester can react with aldehydes or ketones under basic conditions (e.g., piperidine) to form dihydrothieno or dihydropyridine intermediates, followed by oxidation or dehydrogenation using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the dioxo groups .
  • Optimization : Key factors include solvent choice (e.g., absolute ethanol or methanol for solubility), temperature control (reflux for cyclization), and stoichiometric ratios of reagents (e.g., equimolar DDQ for dehydrogenation). Recrystallization from methanol or ethanol is commonly employed for purification .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR Spectroscopy : Proton and carbon NMR are critical for confirming the pyrrolidine ring structure, ester carbonyl (δ ~3.7 ppm for OCH₃), and dioxo groups (δ ~170-180 ppm for C=O in ¹³C NMR) .
  • IR Spectroscopy : Strong absorbance bands at ~1730 cm⁻¹ (ester C=O) and ~1665 cm⁻¹ (dioxo groups) validate functional groups .
  • X-ray Crystallography : Single-crystal structures (e.g., using SHELXL) resolve stereochemistry and confirm bond lengths/angles, particularly for diastereomeric forms .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Diastereoselective synthesis requires careful manipulation of reaction conditions:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., glycine methyl ester derivatives) or asymmetric catalysis can bias ring closure .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific stereoisomers.
  • Temperature Gradients : Lower temperatures often enhance kinetic control, favoring one diastereomer over another. Post-synthetic analysis via X-ray crystallography or chiral HPLC is essential for validation .

Q. How should researchers address contradictions in reported synthetic yields or stereochemical outcomes?

  • Reaction Replication : Systematically vary parameters (e.g., solvent, catalyst loading) from conflicting studies to identify critical variables.
  • Byproduct Analysis : Use LC-MS or TLC to detect intermediates or side products (e.g., over-oxidation or incomplete cyclization) that may explain yield discrepancies .
  • Computational Modeling : DFT calculations can predict energetically favorable pathways and rationalize stereochemical outcomes .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as observed in structurally similar pyrrolidine derivatives .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.
  • Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .

Q. How can X-ray crystallography using SHELX software improve structural analysis of this compound?

  • Data Collection : High-resolution diffraction data (e.g., synchrotron sources) enhance electron density maps for accurate placement of dioxo and ester groups.
  • Refinement Strategies : SHELXL’s constraints (e.g., DFIX for bond lengths) and TWIN commands for twinned crystals improve model reliability.
  • Validation Tools : CheckCIF reports in PLATON identify geometric outliers, ensuring compliance with IUCr standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.